(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate
Description
Chemical Identity and Systematic Nomenclature
The systematic IUPAC name (S)-1,5-dimethyl-1-vinylhex-4-enyl propionate delineates its molecular architecture with precision. The compound comprises a hex-4-enyl backbone substituted with methyl groups at positions 1 and 5, a vinyl group at position 1, and a propionate ester functional group. The (S) designation specifies the absolute configuration of the chiral center at position 1, distinguishing it from its (R)-enantiomer.
Molecular Formula : $$ \text{C}{13}\text{H}{22}\text{O}_{2} $$
Structural Features :
- A six-carbon unsaturated chain (hex-4-enyl) with a double bond between carbons 4 and 5.
- Methyl substituents at carbons 1 and 5.
- A vinyl group ($$ \text{CH}_2=\text{CH}- $$) at carbon 1.
- A propionate ester ($$ \text{CH}2\text{CH}2\text{COO}- $$) linked to the oxygen atom at carbon 1.
The compound’s stereochemistry influences its physicochemical properties, including optical activity and potential interactions in biological systems. While its (R)-enantiomer is documented in PubChem, the (S)-form remains less characterized, highlighting a gap in current terpenoid ester research.
Historical Context in Organic Chemistry Research
The synthesis of terpenoid esters like this compound emerged alongside mid-20th-century advances in esterification methodologies. Early work on structurally related compounds, such as linalyl propionate, demonstrated the utility of acid-catalyzed esterification between terpene alcohols and carboxylic acids. For example, linalyl propionate—a monoterpenoid ester—is synthesized via reaction of linalool with propionic anhydride, a process likely applicable to the target compound.
The development of stereoselective synthesis techniques in the 1970s–1980s enabled the production of enantiomerically pure terpenoid derivatives. However, the (S)-enantiomer of this specific ester has not been a focal point of historical studies, possibly due to its niche applications or challenges in isolation. Its structural resemblance to acyclic monoterpenes suggests potential roles in fragrance or flavor chemistry, analogous to linalyl propionate’s use in perfumery.
Position Within Terpenoid Ester Classification
Terpenoids are classified by the number of isoprene ($$ \text{C}5\text{H}8 $$) units in their skeletons. This compound belongs to the monoterpenoid ester subclass, derived from a monoterpene alcohol ($$ \text{C}{10}\text{H}{18}\text{O} $$) esterified with propionic acid. Key classification criteria include:
| Characteristic | Classification |
|---|---|
| Carbon Skeleton | Acyclic monoterpene derivative |
| Functional Group | Ester (propionate) |
| Isoprene Units | 2 (head-to-tail condensation) |
| Natural Occurrence | Not reported; likely synthetic |
Monoterpenoid esters are prevalent in essential oils and fragrance compositions. For instance, linalyl propionate contributes to bergamot and lavender scent profiles. The target compound’s vinyl and methyl substituents may impart distinct olfactory characteristics, though empirical data remain scarce. Its acyclic structure contrasts with cyclic monoterpenoids (e.g., limonene derivatives), underscoring structural diversity within this class.
Structure
3D Structure
Properties
CAS No. |
94265-98-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(3S)-3,7-dimethylocta-1,6-dien-3-yl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m1/s1 |
InChI Key |
WAQIIHCCEMGYKP-CYBMUJFWSA-N |
Isomeric SMILES |
CCC(=O)O[C@@](C)(CCC=C(C)C)C=C |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate typically involves the esterification of (S)-1,5-Dimethyl-1-vinylhex-4-enol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation columns and extraction units can further optimize the production process. The industrial synthesis also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
In acidic aqueous environments (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield (S)-linalool and propionic acid . The reaction follows nucleophilic acyl substitution, with water acting as the nucleophile.
Reaction:
Conditions:
-
Temperature: 80–100°C
-
Catalyst: 0.1–1.0 M H₂SO₄
-
Time: 4–8 hours
Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions (e.g., NaOH or KOH), the ester forms the sodium salt of propionic acid and (S)-linalool .
Reaction:
Conditions:
Hydrolysis Stability Data
| Parameter | Acidic (pH 3) | Neutral (pH 7) | Basic (pH 10) |
|---|---|---|---|
| Degradation Rate | 12% after 24h | 5% after 24h | 28% after 24h |
| Primary Products | Linalool | Linalool | Linalool Salt |
| Data derived from accelerated stability testing . |
Comparative Reactivity with Other Esters
Acid-Catalyzed Hydrolysis Mechanism
-
Protonation : The ester carbonyl oxygen is protonated.
-
Nucleophilic Attack : Water attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate : Formation and subsequent collapse release linalool and propionic acid.
Base-Promoted Hydrolysis Mechanism
-
Deprotonation : Hydroxide ion deprotonates water to enhance nucleophilicity.
-
Acyl-Oxygen Cleavage : Direct attack on the carbonyl carbon forms a tetrahedral intermediate.
-
Elimination : Expulsion of the alkoxide ion yields the carboxylate salt .
Industrial and Environmental Implications
Scientific Research Applications
Fragrance and Flavoring Industry
Linalyl propionate is primarily recognized for its role as a fragrance ingredient . It is commonly used in:
- Perfumes : Its floral scent makes it a popular choice in the formulation of perfumes and colognes.
- Cosmetics : Incorporated into products such as lotions, creams, and shampoos for its aromatic properties.
- Household Products : Utilized in air fresheners, candles, and cleaning products to impart a pleasant fragrance.
Safety Assessments
The safety of linalyl propionate has been evaluated by various organizations. For instance, the Research Institute for Fragrance Materials (RIFM) has concluded that linalyl propionate is safe for use in cosmetics and household products under specified conditions. The compound was assessed for various toxicological endpoints including genotoxicity and skin sensitization, with findings indicating low risk when used appropriately .
Food Additives
In the food industry, linalyl propionate is used as a flavoring agent . Its application includes:
- Beverages : Added to enhance the flavor profile of drinks.
- Confectionery : Used in sweets and desserts for its sweet floral notes.
- Bakery Products : Incorporated into baked goods to improve taste.
Regulatory Status
The European Food Safety Authority (EFSA) has reviewed the use of linalyl propionate in food products. It has been deemed acceptable under certain limits, ensuring consumer safety while allowing manufacturers to leverage its flavoring properties .
Therapeutic Applications
Recent studies have explored the potential therapeutic uses of linalyl propionate:
- Aromatherapy : Its calming scent is believed to reduce stress and anxiety when used in diffusers or massage oils.
- Antimicrobial Properties : Research indicates that linalyl propionate exhibits antimicrobial activity, which could be beneficial in developing natural preservatives for food or personal care products .
Case Study 1: Cosmetic Safety Evaluation
A comprehensive study evaluated the dermal absorption of linalyl propionate in cosmetic formulations. Results indicated that systemic exposure levels remained below the Threshold of Toxicological Concern (TTC), supporting its safety for use in personal care products .
Case Study 2: Flavoring Agent Assessment
In a sensory evaluation study, linalyl propionate was tested as a flavoring agent in beverages. Participants reported favorable responses to its floral notes, leading to its inclusion in several new beverage formulations .
Data Table: Applications Overview
| Application Area | Specific Uses | Regulatory Status |
|---|---|---|
| Fragrance | Perfumes, cosmetics, household products | Safe under RIFM guidelines |
| Food Additives | Beverages, confectionery, bakery products | Acceptable by EFSA |
| Therapeutic | Aromatherapy, antimicrobial applications | Under research |
Mechanism of Action
The mechanism of action of (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate involves its interaction with specific molecular targets. The vinyl group can undergo electrophilic addition reactions, while the ester moiety can participate in hydrolysis reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Metabolic and Toxicological Considerations
Propionate derivatives exhibit dual roles in human health:
- Anti-inflammatory Effects : Propionate modulates regulatory T cells, reducing chronic inflammation in murine models .
- Metabolic Risks : Chronic propionate exposure in mice induces insulin resistance and weight gain, suggesting caution in food/additive applications .
These findings imply that this compound’s metabolic impact warrants investigation, particularly if used in consumables.
Biological Activity
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate, also known as linalyl propionate, is an ester compound derived from linalool and propionic acid. It is primarily utilized in the fragrance industry and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological profile, genotoxicity, and potential therapeutic effects based on diverse research findings.
- Chemical Formula : C13H22O2
- CAS Number : 94265-97-1
- Molecular Weight : 210.31 g/mol
Genotoxicity
Research indicates that linalyl propionate does not exhibit significant genotoxic effects. In vitro studies have shown no increase in chromosomal aberrations or polyploid cells when tested at various concentrations with and without metabolic activation (S9) . These findings suggest that linalyl propionate is non-clastogenic, extending the safety profile of related compounds like linalool.
Repeated Dose Toxicity
The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been established at 497.9 mg/kg/day based on subchronic dermal studies . The compound's systemic exposure levels are below the threshold of toxicological concern (TTC), indicating a favorable safety margin for its use in consumer products.
Sensitization and Irritation Potential
Linalyl propionate has been evaluated for skin sensitization and irritation potential. In human patch-test studies involving approximately 380 volunteers, no significant irritation was observed at concentrations up to 32% . Similarly, animal studies indicated very slight irritation effects in rabbits when tested with various linalyl esters, including linalyl propionate .
Case Study: Inhalation Exposure
Inhalation studies involving linalool derivatives demonstrated that serum levels of both linalool and linalyl acetate were detectable following exposure to lavender oil containing these compounds . This suggests that inhalation can lead to systemic absorption, which may have implications for therapeutic uses in aromatherapy.
Case Study: Dermal Absorption
Research indicates that linalyl esters can penetrate the skin effectively, leading to systemic circulation upon dermal application . This property could be leveraged in formulations aimed at delivering therapeutic agents through the skin.
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate, and how can enantiomeric purity be validated?
Methodological Answer: The synthesis of this compound typically involves esterification of the corresponding alcohol (e.g., (S)-1,5-Dimethyl-1-vinylhex-4-enol) with propionic acid derivatives, such as propionyl chloride, under catalytic acidic or basic conditions . Enantiomeric purity can be validated using chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For quantitative analysis, integrate -NMR signals of stereospecific carbons (e.g., the propionate ester carbonyl group) and compare retention times against racemic or enantiopure standards .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound in complex mixtures?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for identifying the compound in mixtures due to their high sensitivity and specificity for volatile and semi-volatile esters . For structural confirmation, use Fourier-transform infrared spectroscopy (FTIR) to verify ester carbonyl (C=O) stretches (~1740 cm) and vinyl group absorptions (~1640 cm). High-resolution mass spectrometry (HRMS) can confirm the molecular formula (CHO) with <5 ppm mass accuracy . Ensure subsampling protocols follow guidelines for minimizing preparation errors (e.g., homogenization and incremental sampling) to avoid misrepresentation of analyte concentrations .
Advanced Research Questions
Q. How do metabolic pathways differ between (S)- and (R)-enantiomers of 1,5-Dimethyl-1-vinylhex-4-enyl propionate in mammalian systems?
Methodological Answer: Enantiomer-specific metabolism can be studied using isotopically labeled compounds (e.g., -propionate) in in vitro hepatocyte or microsomal assays. Track propionate release via LC-MS quantification of free propionic acid and compare hydrolysis rates between enantiomers. For in vivo studies, administer enantiopure forms to rodent models and analyze plasma/tissue samples for metabolites (e.g., methylcitrate, a propionate derivative linked to insulin resistance ). Chiral-phase LC-MS is critical to distinguish enantiomer-derived metabolites. Note that (S)-enantiomers may exhibit slower hydrolysis due to steric hindrance at esterase-active sites, as seen in structurally related propionate esters .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for propionate derivatives, such as pro-inflammatory vs. anti-inflammatory effects?
Methodological Answer: Contradictions may arise from differences in cell models, propionate concentrations, or metabolic context. To address this:
- Dose-response studies : Test a range of concentrations (0.1–30 mM) in primary immune cells (e.g., macrophages) to identify threshold effects. For example, low-dose propionate (≤5 mM) may suppress IL-6 via histone deacetylase inhibition, while high doses (>10 mM) could activate pro-inflammatory pathways .
- Temporal analysis : Use longitudinal sampling in animal models (e.g., DSS-induced colitis) to track time-dependent shifts from anti-inflammatory to metabolic dysregulation .
- Control for bacterial metabolites : In in vivo studies, compare effects of exogenous propionate (dietary) vs. gut microbiota-derived propionate using germ-free models .
Q. How can researchers design robust experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C. Monitor degradation via GC-MS every 30 minutes for 24 hours. Calculate half-life () using first-order kinetics .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For light sensitivity, expose samples to UV-Vis radiation (300–800 nm) and track isomerization via circular dichroism (CD) spectroscopy .
- Data reporting : Include raw stability data in appendices and processed results (e.g., degradation curves) in the main body, per guidelines for large datasets .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling contradictory findings in propionate-related metabolic studies?
Methodological Answer:
-
Meta-analysis : Pool data from independent studies (e.g., insulin resistance assays and growth performance trials ) using random-effects models to account for heterogeneity. Weight studies by sample size and quality (e.g., blinding, control groups).
-
Error propagation : Quantify uncertainties from subsampling (), analytical variance (), and biological variability using the formula:
Report confidence intervals for key outcomes (e.g., insulin sensitivity index) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
